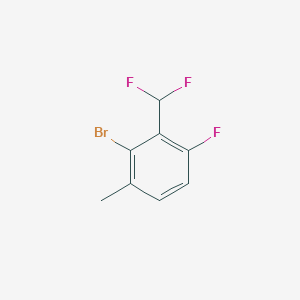
3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene is an organic compound with the molecular formula C8H6BrF3. It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine and fluorine) and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene typically involves halogenation reactions. One common method is the bromination of 2-(difluoromethyl)-1-fluoro-4-methyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a carboxylic acid or ketone derivative.
科学研究应用
3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
作用机制
The mechanism by which 3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-Bromo-2-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
2-Bromo-6-(difluoromethyl)pyridine: Another pyridine derivative with bromine and difluoromethyl substituents.
3-Bromo-4-(difluoromethyl)pyridine: A pyridine derivative with a different substitution pattern.
Uniqueness
3-Bromo-2-(difluoromethyl)-1-fluoro-4-methyl-benzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.
属性
分子式 |
C8H6BrF3 |
|---|---|
分子量 |
239.03 g/mol |
IUPAC 名称 |
3-bromo-2-(difluoromethyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,8H,1H3 |
InChI 键 |
MQWODQPMBSIYEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



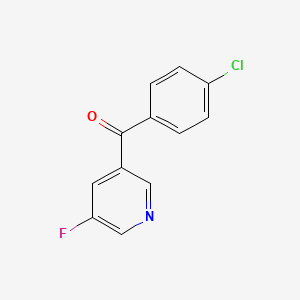

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
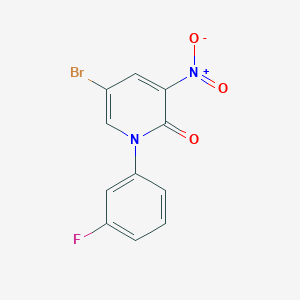

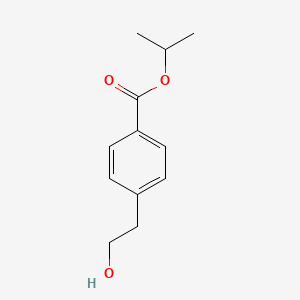

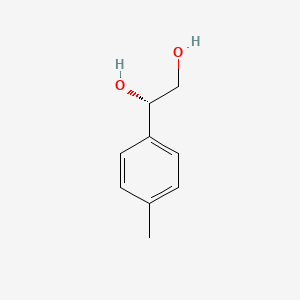
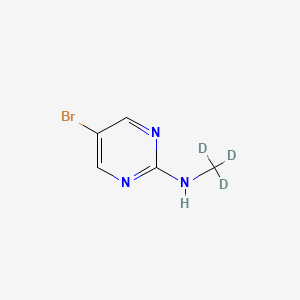
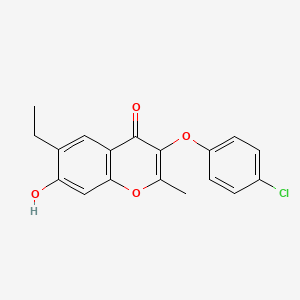
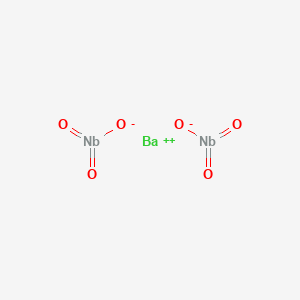

![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
